

The Genesis of Tributylphenoxytin: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Tributylphenoxytin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of **Tributylphenoxytin**, a significant organotin compound. Delving into the historical context of organotin chemistry, this document outlines the foundational synthetic methodologies that led to the preparation of this and related compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a thorough understanding for research and development applications.

Historical Perspective: The Dawn of Organotin Chemistry

The field of organotin chemistry dates back to the mid-19th century, with pivotal discoveries that laid the groundwork for a vast array of compounds and applications. In 1849, Edward Frankland reported the first isolation of an organotin compound, diethyltin diiodide.^[1] This was shortly followed by Carl Löwig's 1852 report on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, an event often considered the true inception of organotin chemistry.^[1] The industrial significance of these compounds, however, was not realized until the 1940s with their application as stabilizers for polyvinyl chloride (PVC).^[1] These early discoveries and subsequent applications spurred extensive research into the synthesis and properties of organotin compounds, including those with tin-oxygen bonds like **Tributylphenoxytin**.

The First Synthesis: Established Methodologies

While the precise first documented synthesis of **Tributylphenoxytin(IV) stannane** is not readily available in general literature, its preparation follows well-established methods for the synthesis of organotin phenoxides. The most common and direct routes involve the reaction of a triorganotin halide with a phenol or its corresponding alkali metal salt. These reactions are conceptually straightforward, relying on the formation of a stable tin-oxygen bond and the removal of a halide byproduct.

One of the primary methods for creating tin-oxygen bonds is the reaction of an organotin halide with the sodium salt of the desired oxy compound.^[2] Another prevalent method involves the direct reaction of an organotin chloride with a phenol in the presence of a base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct.^[3]

Experimental Protocols for Synthesis

The following section details a representative experimental protocol for the synthesis of a tributyltin phenoxide, adapted from the synthesis of Tributyl(2-iodophenoxy)stannane.^[3] This procedure is directly applicable to the synthesis of the parent **Tributylphenoxytin(IV) stannane** by substituting 2-iodophenol with phenol.

Synthesis of Tributylphenoxytin(IV) stannane

Materials:

- Tributyltin(IV) chloride
- Phenol
- Triethylamine
- Diethyl ether (anhydrous)
- Anhydrous calcium chloride

Procedure:

- In a 100 mL round bottom flask, take the desired molar equivalent of tributyltin(IV) chloride.

- For anhydrous conditions, attach a guard tube containing anhydrous calcium chloride to the flask.
- Add the molar equivalent of phenol, followed by 20 mL of anhydrous diethyl ether.
- Stir the reaction mixture on a magnetic stirrer at a moderate speed (e.g., 420-460 RPM) for 15-20 minutes at room temperature.
- While stirring, add a molar equivalent of triethylamine dropwise. The formation of white fumes (triethylamine hydrochloride) will be observed.
- Continue stirring the reaction mixture for a designated period to ensure completion of the reaction.
- The resulting mixture will contain the desired **Tributylphenoxytin stannane** and the triethylamine hydrochloride precipitate.
- The precipitate can be removed by filtration.
- The filtrate, containing the product, can be concentrated under reduced pressure to remove the solvent.
- Further purification of the **Tributylphenoxytin stannane** can be achieved through vacuum distillation.

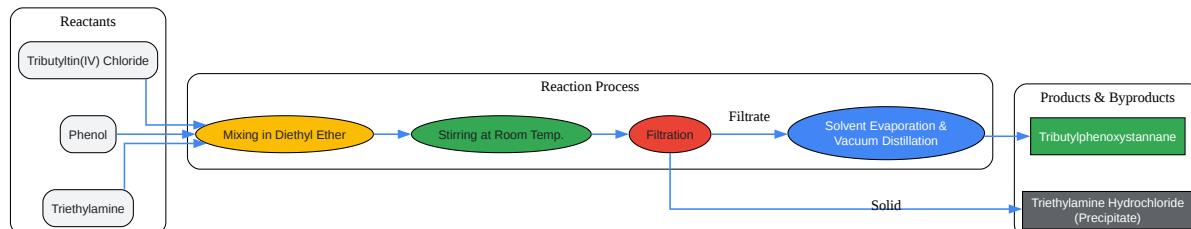
Quantitative Data

The following table summarizes typical quantitative data that would be expected from the synthesis of a tributyltin phenoxide, based on the reported synthesis of Tributyl(2-iodophenoxy)stannane.^[3]

Parameter	Value
Reactants	
Tributyltin(IV) chloride	1 molar equivalent
2-Iodophenol	1 molar equivalent
Triethylamine	1 molar equivalent
Solvent	Diethyl ether
Reaction Conditions	
Temperature	Room Temperature
Stirring Speed	420-460 RPM
Characterization Data (for Tributyl(2-iodophenoxy)stannane)	
IR: ν (Sn–O)	\sim 437 cm^{-1}
IR: ν (Sn–C)	\sim 590 and 525 cm^{-1}
^1H NMR, ^{13}C NMR, ^{119}Sn NMR	Indicative of a tetrahedral environment around the tin atom.

Visualizing the Synthesis Workflow

The logical flow of the synthesis of **Tributylphenoxytin(IV) chloride** can be represented as follows:

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Caption: Workflow for the synthesis of **Tributylphenoxytin(IV) chloride**.

Conclusion

The synthesis of **Tributylphenoxytin(IV) chloride** is rooted in the fundamental principles of organotin chemistry established over a century and a half of research. The reaction of tributyltin(IV) chloride with phenol in the presence of a base remains a robust and efficient method for its preparation. The detailed protocol and workflow provided in this guide offer a clear and reproducible pathway for the synthesis of this and related organotin phenoxides, which continue to be of interest in various fields of chemical research and development.

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